REACTION_SMILES
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[CH3:1][c:2]1[nH:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][c:9]([N+:11](=[O:12])[O-:13])[cH:10]2.[OH:14][N+:15]([O-:16])=[O:17].[S:18](=[O:19])(=[O:20])([OH:21])[OH:22]>>[CH3:1][c:2]1[n:3][c:4]2[c:5]([nH:6]1)[cH:7][c:8]([N+:15](=[O:14])[O-:16])[c:9]([N+:11](=[O:12])[O-:13])[cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc2ccc([N+](=O)[O-])cc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1nc2cc([N+](=O)[O-])c([N+](=O)[O-])cc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |